Cas no 942070-04-4 (3-Bromothiophene-2,5-diboronic acid, pinacol ester)

3-Bromothiophene-2,5-diboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2'-(3-Bromothiophene-2,5-diyl)bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- MFCD12407249
- CS-0174365
- AKOS015999621
- A859525
- DTXSID70718347
- BS-24832
- 2,2'-(3-Bromothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 942070-04-4
- 3-BROMOTHIOPHENE-2,5-DIBORONIC ACID, PINACOL ESTER
- G70714
- 3-Bromothiophene-2,5-diboronic acid pinacol ester
- 3-Bromothiophene-2,5-diboronic acid, pinacol ester
-
- MDL: MFCD12407249
- Inchi: InChI=1S/C16H25B2BrO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3
- InChI Key: BAEDDMMLLGEBGP-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(B3OC(C)(C)C(C)(C)O3)S2)Br)O1
Computed Properties
- Exact Mass: 414.08400
- Monoisotopic Mass: 414.08430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- PSA: 65.16000
- LogP: 3.10900
3-Bromothiophene-2,5-diboronic acid, pinacol ester Security Information
3-Bromothiophene-2,5-diboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromothiophene-2,5-diboronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM135994-10g |
2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942070-04-4 | 98% | 10g |
$416 | 2022-08-31 | |
Chemenu | CM135994-5g |
2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942070-04-4 | 98% | 5g |
$238 | 2021-08-05 | |
TRC | B695418-500mg |
3-Bromothiophene-2,5-diboronic acid, pinacol ester |
942070-04-4 | 500mg |
$ 110.00 | 2023-04-18 | ||
abcr | AB310143-10 g |
3-Bromothiophene-2,5-diboronic acid, pinacol ester; 98% |
942070-04-4 | 10g |
€756.00 | 2023-04-26 | ||
abcr | AB310143-10g |
3-Bromothiophene-2,5-diboronic acid, pinacol ester, 98%; . |
942070-04-4 | 98% | 10g |
€756.00 | 2025-03-19 | |
abcr | AB310143-5g |
3-Bromothiophene-2,5-diboronic acid, pinacol ester, 98%; . |
942070-04-4 | 98% | 5g |
€450.00 | 2025-03-19 | |
Ambeed | A379978-1g |
2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942070-04-4 | 98% | 1g |
$58.0 | 2024-04-16 | |
Ambeed | A379978-25g |
2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942070-04-4 | 98% | 25g |
$638.0 | 2024-04-16 | |
Ambeed | A379978-10g |
2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
942070-04-4 | 98% | 10g |
$382.0 | 2024-04-16 | |
A2B Chem LLC | AD11622-10g |
3-Bromothiophene-2,5-diboronic acid, pinacol ester |
942070-04-4 | 98% | 10g |
$282.00 | 2024-07-18 |
3-Bromothiophene-2,5-diboronic acid, pinacol ester Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on 3-Bromothiophene-2,5-diboronic acid, pinacol ester
Introduction to 3-Bromothiophene-2,5-diboronic acid, pinacol ester (CAS No. 942070-04-4) and Its Applications in Modern Chemical Biology
The compound 3-Bromothiophene-2,5-diboronic acid, pinacol ester (CAS No. 942070-04-4) is a versatile boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. Boronic acids are well-known for their unique reactivity, particularly their ability to form stable complexes with diols and other polyhydroxy compounds through boronate ester formation. This property makes 3-Bromothiophene-2,5-diboronic acid, pinacol ester a valuable tool in various synthetic and biological applications.
The pinacol ester form of this compound enhances its stability and solubility, making it particularly useful in solution-phase reactions. The presence of both a bromine substituent at the 3-position and boronic acid esters at the 2 and 5 positions provides multiple reactive sites, allowing for diverse functionalization strategies. This dual functionality has been exploited in the development of novel cross-coupling reactions, which are essential for constructing complex molecular architectures.
In recent years, the application of 3-Bromothiophene-2,5-diboronic acid, pinacol ester has expanded into the realm of drug discovery and material science. One of the most promising areas is its use as a building block in the synthesis of bioactive molecules. Thiophene derivatives are known for their biological activity, with many natural products and pharmaceuticals featuring this heterocyclic motif. The boronic acid functionality allows for further derivatization via Suzuki-Miyaura cross-coupling reactions, enabling the construction of polycyclic structures that mimic complex natural products.
Recent studies have highlighted the utility of 3-Bromothiophene-2,5-diboronic acid, pinacol ester in the development of targeted therapeutics. For instance, researchers have leveraged its ability to form stable complexes with carbohydrates to design inhibitors for enzymes involved in glycosylation pathways. These pathways are critical in various biological processes, including cell signaling and pathogen infection. By inhibiting specific glycosyltransferases, compounds derived from 3-Bromothiophene-2,5-diboronic acid, pinacol ester have shown promise in preclinical studies as potential treatments for infectious diseases and metabolic disorders.
The compound's reactivity also makes it a valuable intermediate in materials science. Boronate esters are known to exhibit interesting physical properties when incorporated into polymers or other materials. For example, they can enhance thermal stability or provide sites for further functionalization via click chemistry approaches. This has led to investigations into using 3-Bromothiophene-2,5-diboronic acid, pinacol ester as a precursor for advanced materials with applications ranging from electronics to biodegradable polymers.
The synthesis of 3-Bromothiophene-2,5-diboronic acid, pinacol ester itself is an intriguing process that showcases modern synthetic methodologies. The introduction of the bromine substituent at the 3-position can be achieved through halogenation techniques such as electrophilic aromatic substitution or metal-catalyzed bromination. Subsequent functionalization at the 2 and 5 positions via lithiation followed by borylation is a common strategy employed by synthetic chemists. The final step involves protecting the boronic acid groups as pinacol esters to improve stability during storage and handling.
One of the key advantages of using 3-Bromothiophene-2,5-diboronic acid, pinacol ester in research is its compatibility with high-throughput screening platforms. Its well-defined structure and predictable reactivity allow researchers to rapidly test its utility in various biochemical assays without extensive optimization. This has accelerated the discovery process in drug development pipelines, where rapid identification of promising candidates is crucial.
The future prospects of 3-Bromothiophene-2,5-diboronic acid, pinacol ester are vast and multifaceted. As synthetic methodologies continue to evolve, new derivatives and applications will undoubtedly emerge. The integration of machine learning algorithms into drug discovery workflows may further enhance its utility by predicting optimal reaction conditions or identifying novel therapeutic targets.
In conclusion,3-Bromothiophene-2,5-diboronic acid, pinacol ester (CAS No. 942070-04-4) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for constructing complex molecules with potential therapeutic applications across multiple disease areas.
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